molecular formula C24H28N4O5S B298790 N'-(2,5-dimethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide

N'-(2,5-dimethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide

Cat. No. B298790
M. Wt: 484.6 g/mol
InChI Key: RKQNTMGDOCXDJL-QFEZKATASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,5-dimethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide, also known as DM-BOS-Hydrazone, is a novel compound that has gained significant attention in the scientific research community. This compound has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. In

Mechanism of Action

The mechanism of action of N'-(2,5-dimethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazidezone is not fully understood, but it has been found to inhibit the activity of various enzymes and proteins in cancer cells. N'-(2,5-dimethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazidezone has been found to induce apoptosis in cancer cells by inhibiting the activity of Bcl-2, an anti-apoptotic protein. N'-(2,5-dimethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazidezone has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
N'-(2,5-dimethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazidezone has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the activity of COX-2, and reduce the production of inflammatory cytokines. N'-(2,5-dimethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazidezone has also been found to inhibit the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using N'-(2,5-dimethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazidezone in lab experiments include its anti-inflammatory, anti-cancer, and anti-microbial properties. N'-(2,5-dimethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazidezone has been found to be effective in inducing apoptosis in cancer cells and inhibiting the activity of COX-2, making it a potential candidate for the development of new cancer drugs and anti-inflammatory drugs. However, the limitations of using N'-(2,5-dimethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazidezone in lab experiments include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of N'-(2,5-dimethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazidezone. One potential direction is the development of new anti-cancer drugs based on N'-(2,5-dimethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazidezone. Another potential direction is the development of new anti-inflammatory drugs based on N'-(2,5-dimethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazidezone. Additionally, further studies are needed to fully understand the mechanism of action of N'-(2,5-dimethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazidezone and its potential toxicity.

Synthesis Methods

N'-(2,5-dimethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazidezone can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzaldehyde with 2-aminothiophenol to form 2-(2,5-dimethoxybenzylidene)aminothiophenol. This compound is then reacted with 5-(3-bromo-4-methoxyphenyl)pentan-3-one to form 2-(2,5-dimethoxybenzylidene)-5-(3-bromo-4-methoxyphenyl)pentan-3-one. Finally, this compound is reacted with 2-amino-5-(3-(4-methoxy-3-methylphenyl)propyl)-1,3,4-oxadiazole to form N'-(2,5-dimethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazidezone.

Scientific Research Applications

N'-(2,5-dimethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazidezone has shown potential in various scientific research applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. N'-(2,5-dimethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazidezone has been studied for its potential use in the treatment of cancer, as it has been found to induce apoptosis in cancer cells. Additionally, N'-(2,5-dimethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazidezone has been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. N'-(2,5-dimethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazidezone has also been found to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.

properties

Product Name

N'-(2,5-dimethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide

Molecular Formula

C24H28N4O5S

Molecular Weight

484.6 g/mol

IUPAC Name

N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-2-[[5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H28N4O5S/c1-16-12-17(8-10-20(16)31-3)6-5-7-23-27-28-24(33-23)34-15-22(29)26-25-14-18-13-19(30-2)9-11-21(18)32-4/h8-14H,5-7,15H2,1-4H3,(H,26,29)/b25-14-

InChI Key

RKQNTMGDOCXDJL-QFEZKATASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)CCCC2=NN=C(O2)SCC(=O)N/N=C\C3=C(C=CC(=C3)OC)OC)OC

SMILES

CC1=C(C=CC(=C1)CCCC2=NN=C(O2)SCC(=O)NN=CC3=C(C=CC(=C3)OC)OC)OC

Canonical SMILES

CC1=C(C=CC(=C1)CCCC2=NN=C(O2)SCC(=O)NN=CC3=C(C=CC(=C3)OC)OC)OC

Origin of Product

United States

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